(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
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Description
“(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride”, also known as “N-[(2-chloro-6-fluorophenyl)methyl]ethanamine;hydrochloride”, is a chemical compound with the molecular formula C9H12Cl2FN . It is used in various biological activities and has been mentioned in patents and literature .
Physical And Chemical Properties Analysis
“(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” has physical and chemical properties that can be found in databases like PubChem . These properties include its molecular formula, structure, and related information .Scientific Research Applications
Pharmacological Activity
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride shares some structural similarities with other compounds studied for their pharmacological activities. For instance, halothane, a derivative with chloro and fluoro groups, was extensively studied for its pharmacological activity in humans, demonstrating its capacity for rapid, effective, and flexible anesthesia (D'Arcy et al., 1959). This highlights the potential of halogenated compounds in medical applications.
Synthesis of Related Compounds
The synthesis of related halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the manufacture of pharmaceuticals like flurbiprofen. The synthesis process, which involves cross-coupling reactions and considerations for environmental and economic efficiency, indicates the importance of developing practical and sustainable methods for producing such compounds (Qiu et al., 2009).
Fluorescent Chemosensors
Compounds with fluorophoric properties, like 4-Methyl-2,6-diformylphenol (DFP), are significant in the development of chemosensors for detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors underline the potential of fluorine-containing compounds in analytical and diagnostic applications (Roy, 2021).
Aqueous Fluoroalkylation
The progress in aqueous fluoroalkylation highlights the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. Such advancements in synthetic methods could be relevant for compounds like (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, aiming for greener chemistry applications (Song et al., 2018).
Organohalides as Endocrine Disruptors
The study of organohalides like DDT and DDE as endocrine disruptors in humans and wildlife brings attention to the potential biological impact of halogenated compounds. Understanding their interaction with nuclear receptors and impact on reproductive and immune systems provides insights into the broader implications of using such compounds (Burgos-Aceves et al., 2021).
properties
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRSCIMJQYMNY-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704246 |
Source
|
Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | |
CAS RN |
1000878-48-7 |
Source
|
Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.